molecular formula C16H13ClFN5O B2553147 5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-19-6

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2553147
CAS No.: 900013-19-6
M. Wt: 345.76
InChI Key: QJWBWPFIMDBJHF-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Benzylation: The benzyl group is added via a benzylation reaction using benzyl chloride.

    Attachment of the Chloro-fluorophenyl Group: This step involves a coupling reaction with 3-chloro-4-fluoroaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the triazole ring or the benzyl group.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the chloro and fluoro groups.

    5-amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the chloro and fluoro groups on the phenyl ring.

    5-amino-1-benzyl-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the fluoro group.

Uniqueness

The presence of both chloro and fluoro groups on the phenyl ring of 5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-1-benzyl-N-(3-chloro-4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-12-8-11(6-7-13(12)18)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWBWPFIMDBJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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